3-Bromo-4-chloro-8-methylquinoline
Description
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-4-chloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-3-2-4-7-9(12)8(11)5-13-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMFABFWRVHBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671156 | |
| Record name | 3-Bromo-4-chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204810-49-0 | |
| Record name | 3-Bromo-4-chloro-8-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 3 Bromo 4 Chloro 8 Methylquinoline
Nucleophilic Substitution Reactions Involving Halogen Substituents
The presence of two different halogen atoms on the pyridine (B92270) ring of the quinoline (B57606) nucleus, bromine at C-3 and chlorine at C-4, opens up avenues for various nucleophilic substitution reactions. The regioselectivity of these reactions is a critical aspect of its chemistry.
The chlorine atom at the C-4 position of the quinoline ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed during the reaction. A wide array of nucleophiles can displace the C-4 chloro group, making it a versatile handle for the synthesis of diverse 4-substituted quinoline derivatives. mdpi.comnih.gov
The synthesis of 4-aminoquinolines from 4-chloroquinolines is a well-established transformation. nih.govfrontiersin.org These reactions can be carried out under various conditions, including conventional heating, microwave irradiation, and with the aid of acid or base catalysis, to introduce primary and secondary alkylamines, as well as anilines. nih.govfrontiersin.org For instance, the reaction of 4,7-dichloroquinoline (B193633) with various amines under microwave irradiation in DMSO has been shown to produce 4-aminoquinolines in high yields. nih.gov Similarly, reactions with other nucleophiles such as 1,2,4-triazole (B32235) have been studied, demonstrating the broad scope of this substitution. researchgate.net
The table below summarizes typical nucleophilic substitution reactions at the C-4 position of chloroquinolines.
| Nucleophile | Reagent/Conditions | Product Type | Reference(s) |
| Alkylamines | High Temperature (>120°C) or Microwave | 4-Alkylaminoquinolines | nih.govfrontiersin.org |
| Anilines | Acid Catalysis (e.g., HCl) | 4-Arylaminonoquinolines | nih.gov |
| Hydrazine | Refluxing Ethanol | 4-Hydrazinoquinolines | mdpi.com |
| Sodium Azide | DMF, Reflux | 4-Azidoquinolines | mdpi.com |
| Thiols | Sodium Ethoxide, Ethanol | 4-Sulfanylquinolines | mdpi.com |
| 1,2,4-Triazole | Neutral, Acidic, or Basic Conditions | 4-(1H-1,2,4-triazol-1-yl)quinolines | researchgate.net |
The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for the selective transformation of the halogen substituents in 3-Bromo-4-chloro-8-methylquinoline. Generally, the C-Br bond is weaker and more susceptible to cleavage than the C-Cl bond. This difference can be exploited for selective dehalogenation.
Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. organic-chemistry.orgorganic-chemistry.org Under neutral conditions using a palladium-on-carbon (Pd/C) catalyst, aryl bromides can be reduced more readily than aryl chlorides. organic-chemistry.orgresearchgate.net This selectivity allows for the potential removal of the bromine atom at the C-3 position of this compound while leaving the chlorine atom at C-4 intact. Such selective reductions are valuable in organic synthesis for removing blocking groups or for accessing specific substitution patterns. organic-chemistry.orgresearchgate.net
While direct interconversion of the halogens (e.g., bromo to iodo via a Finkelstein-type reaction) on this specific substrate is not widely documented, the principles of such transformations are well-established in aromatic chemistry.
Oxidation and Reduction Processes of the Quinoline Nucleus
The quinoline core of this compound can undergo both oxidation and reduction, leading to significant structural modifications.
The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The formation of 8-Methylquinoline N-oxide is a known transformation, indicating that the title compound can likely undergo a similar reaction. sigmaaldrich.com
The introduction of the N-oxide functionality alters the electronic properties of the quinoline ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. For example, N-oxides can be used to facilitate functionalization at the C-2 position. nih.gov
Furthermore, the quinoline ring system can be oxidized to form quinoline-5,8-diones, which are structural motifs found in some antitumor compounds. rsc.org This type of oxidation typically requires a hydroxyl group at the 8-position, suggesting that a preliminary functional group transformation of the 8-methyl group would be necessary for this compound.
Reduction of the quinoline nucleus can lead to two main outcomes: saturation of the heterocyclic ring to form a tetrahydroquinoline, and/or reductive removal of the halogen substituents. The specific outcome is highly dependent on the catalyst and reaction conditions used.
Catalytic hydrogenation of quinolines, often using transition metal catalysts like cobalt, ruthenium, or iridium, is a common method to produce 1,2,3,4-tetrahydroquinolines. thieme-connect.cominformahealthcare.comnih.gov However, for halogenated quinolines, this reaction can be accompanied by hydrodehalogenation. thieme-connect.comthieme-connect.com For instance, the heterogeneous hydrogenation of chloro- and bromo-substituted quinolines has been shown to be prone to hydrodehalogenation, which can lower the yield of the desired halogenated tetrahydroquinoline. thieme-connect.com In some cases, complete dehalogenation is observed. thieme-connect.com
The table below outlines different reductive pathways for quinoline derivatives.
| Reduction Method | Reagents/Catalyst | Primary Product(s) | Reference(s) |
| Catalytic Hydrogenation | H₂, Co/Zn | 1,2,3,4-Tetrahydroquinolines (with potential dehalogenation) | thieme-connect.comthieme-connect.com |
| Transfer Hydrogenation | H₃N·BH₃, Cobalt Catalyst | 1,2-Dihydroquinolines | nih.gov |
| Reductive Dehalogenation | H₂, Pd/C | Dehalogenated Quinolines | organic-chemistry.orgorganic-chemistry.org |
| Electrochemical Reduction | Boron-Doped Diamond Electrode | Dehalogenated Aromatics | tsijournals.com |
Further Derivatization Strategies and Functional Group Transformations
Beyond reactions at the halogen and nitrogen centers, the 8-methyl group of this compound offers another site for chemical modification. The proximity of the methyl group to the nitrogen atom creates a unique chemical environment that allows for selective C-H activation reactions. vulcanchem.com
The methyl group can be oxidized to a carbaldehyde or a carboxylic acid. For example, 8-hydroxy-2-methylquinoline can be oxidized to 8-hydroxy-2-quinolinecarbaldehyde using selenium dioxide. nih.gov Similar transformations could likely be applied to the 8-methyl group of the title compound.
Furthermore, transition metal-catalyzed C-H activation and functionalization of the 8-methyl group is a growing area of research. nih.gov These methods allow for the introduction of various functional groups at the methyl position, providing access to a wide range of novel quinoline derivatives. Additionally, metal-free methods for the functionalization of C(sp³)–H bonds in methylquinolines are also being developed. nih.govacs.org
Reactions Involving the Alkyl (Methyl) Group
The methyl group at the C-8 position of the quinoline ring is a key site for chemical modification, primarily through oxidation reactions. Its benzylic-like character makes it susceptible to transformation into more functionalized groups such as acetates, aldehydes, and carboxylic acids.
Catalytic aerobic oxidation presents a regioselective method for functionalizing the 8-methyl group. Research has demonstrated that in the presence of a Palladium(II) complex derived from 2,6-pyridinedicarboxylic acid, 8-methylquinolines can be converted into 8-quinolylmethyl acetates. rsc.orgrsc.org This reaction is typically carried out in a solution of acetic acid and acetic anhydride. While the primary product is the acetate (B1210297), the corresponding 8-quinoline carboxylic acid is often formed as a minor byproduct. rsc.orgrsc.org The reaction is tolerant of various substituents on the quinoline ring, including halogens and methoxy (B1213986) groups. rsc.org
Another oxidative pathway involves the use of selenium dioxide (SeO₂), which is known to oxidize activated methyl groups to aldehydes. For instance, 8-hydroxy-2-methylquinoline can be oxidized to 8-hydroxy-2-quinolinecarbaldehyde, highlighting the reactivity of methyl groups on the quinoline core. nih.gov Stronger oxidizing agents, such as hot alkaline potassium permanganate (B83412) (KMnO₄), are capable of converting the methyl group directly to a carboxylic acid, although care must be taken as the quinoline ring itself can be susceptible to oxidative degradation under harsh conditions. youtube.com
Table 1: Oxidation Reactions of the 8-Methyl Group on Quinoline Scaffolds
| Reaction Type | Reagents & Conditions | Product(s) | Reference |
|---|---|---|---|
| Catalytic Aerobic Acetoxylation | Pd(II) catalyst, O₂, AcOH-Ac₂O, 80 °C | 8-Quinolylmethyl acetate (major), 8-Quinolinecarboxylic acid (minor) | rsc.orgrsc.org |
| Aldehyde Formation | Selenium dioxide (SeO₂), dioxane/water, reflux | 8-Quinolinecarbaldehyde | nih.gov |
Annulation Reactions and Formation of Fused Heterocyclic Systems
The quinoline skeleton of this compound is a valuable platform for the construction of more complex, fused polycyclic heterocyclic systems. These annulation reactions often proceed through the activation of C-H bonds on the quinoline ring, followed by cyclization with a suitable reaction partner.
One powerful strategy involves transition metal-catalyzed C-H activation. For example, rhodium(III)-catalyzed reactions can facilitate the C-H bond activation of ketone oximes (generated in situ from aryl ketones), which then undergo cyclization with alkynes to rapidly assemble multisubstituted isoquinolines and other fused pyridines. nih.gov Palladium-catalyzed processes are also widely used. For instance, a palladium-catalyzed [4+2] annulation of aryl carboxamides with 1,3-dienes can produce 3,4-dihydroisoquinolones, using air as the terminal oxidant. organic-chemistry.org
The synthesis of fused systems can also be achieved through multicomponent reactions (MCRs). Iodine-catalyzed MCRs involving 4-aminocoumarins, aryl glyoxal (B1671930) monohydrates, and 1,3-dicarbonyl compounds have been used to create chromeno[4,3-b]pyrrol-4(H)-one derivatives, demonstrating a pathway to fuse a pyrrole (B145914) ring onto another heterocyclic system. nih.gov These general methodologies can be applied to substituted quinolines, where the existing bromo and chloro substituents would modulate the reactivity and regioselectivity of the C-H activation and subsequent cyclization steps.
Table 2: Examples of Annulation Strategies for Fused Heterocycle Synthesis
| Annulation Strategy | Catalyst/Reagent | Fused System Type | General Principle | Reference |
|---|---|---|---|---|
| C-H Activation/Cyclization | Rhodium(III) complex | Isoquinolines, Fused Pyridines | Reaction of in situ generated oximes with alkynes. | nih.gov |
| Dehydrogenative [4+2] Annulation | Palladium catalyst, O₂ (air) | Dihydroisoquinolones, Dihydropyridinones | Reaction of carboxamides with dienes or olefins. | organic-chemistry.org |
| Multicomponent Reaction | Iodine catalyst | Fused Pyrroles | One-pot reaction of an amine, a glyoxal, and a 1,3-dicarbonyl compound. | nih.gov |
Nucleophilic Acyl Substitution and Esterification Reactions for Quinoline Carboxylates
Following the oxidation of the 8-methyl group to an 8-carboxylic acid, a new range of transformations becomes accessible through reactions at the carboxyl group. The primary pathways involve esterification and other nucleophilic acyl substitutions, which typically proceed via the activation of the carboxylic acid.
Esterification: Direct esterification of a quinoline carboxylic acid can be achieved through the Fischer esterification method. This involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically with an acid like sulfuric acid, and removing the water byproduct to drive the reaction to completion. youtube.com An alternative, particularly for primary alcohols, is an Sₙ2 reaction where the carboxylate anion, formed by deprotonating the carboxylic acid with a non-nucleophilic base, acts as a nucleophile to displace a halide from a primary alkyl halide. youtube.com An improved Pfitzinger reaction mediated by trimethylsilyl (B98337) chloride (TMSCl) has also been reported for the direct, one-step synthesis of quinoline-4-carboxylic esters from isatins. thieme-connect.com
Nucleophilic Acyl Substitution: For a broader range of nucleophilic substitutions, the quinoline-8-carboxylic acid is often converted to a more reactive acyl derivative, most commonly an acid chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). uomustansiriyah.edu.iq The resulting quinoline-8-carbonyl chloride is a highly electrophilic species and readily reacts with a variety of nucleophiles in nucleophilic acyl substitution reactions. masterorganicchemistry.combyjus.comlibretexts.org The chloride ion is an excellent leaving group, facilitating the formation of a new carbonyl compound. libretexts.org This allows for the synthesis of esters (with alcohols), amides (with amines), and anhydrides (with carboxylates). uomustansiriyah.edu.iq
Table 3: Nucleophilic Substitution Reactions of Quinoline-8-Carboxylic Acid Derivatives
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Quinoline-8-carboxylic acid | Alcohol (R-OH), H⁺ catalyst | Quinoline-8-carboxylate ester | Fischer Esterification | youtube.com |
Advanced Spectroscopic Methodologies for Structural Elucidation of 3 Bromo 4 Chloro 8 Methylquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Bromo-4-chloro-8-methylquinoline, a combination of one-dimensional and two-dimensional NMR experiments is essential to assign all proton and carbon signals and confirm the substitution pattern.
¹H NMR and ¹³C NMR for Positional Assignment of Substituents
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. In this compound, the aromatic region is expected to show signals for the four protons on the quinoline (B57606) ring system. The methyl group at the C8 position will appear as a characteristic singlet in the upfield region, typically around 2.5-2.8 ppm. The protons on the benzene (B151609) portion of the quinoline ring (H5, H6, and H7) will exhibit splitting patterns (doublets, triplets) based on their coupling with adjacent protons. The lone proton on the pyridine (B92270) ring (H2) would likely appear as a singlet further downfield.
¹³C NMR spectroscopy reveals the number of unique carbon environments. oregonstate.edu With the substituents at positions 3, 4, and 8, all ten carbon atoms of the this compound are chemically distinct and should produce ten separate signals. The chemical shifts are influenced by the electronic effects of the substituents. The carbons directly bonded to the electronegative bromine (C3) and chlorine (C4) atoms are expected to be shifted downfield. The methyl carbon (C8-CH₃) will appear at a characteristic upfield shift (around 15-25 ppm). The remaining aromatic carbons will resonate in the typical range of 120-150 ppm. researchgate.net The interpretation of these shifts, when compared to known data for substituted quinolines, allows for the initial assignment of the substituent positions. uncw.edutsijournals.com
| Predicted ¹H and ¹³C NMR Chemical Shifts for this compound | | :--- | :--- | | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | | H2 | ~8.7-8.9 (s) | 150-152 | | C3 | - | 120-125 | | C4 | - | 135-140 | | H5 | ~7.8-8.0 (d) | 128-130 | | H6 | ~7.4-7.6 (t) | 126-128 | | H7 | ~7.6-7.8 (d) | 129-131 | | C8 | - | 136-138 | | C4a | - | 147-149 | | C8a | - | 127-129 | | 8-CH₃ | ~2.7-2.8 (s) | 18-22 | Note: These are predicted values based on general substituent effects on the quinoline ring system. Actual values may vary. (s=singlet, d=doublet, t=triplet)
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis
While 1D NMR provides initial assignments, 2D NMR techniques are crucial for confirming the molecular structure. clockss.org
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H5, H6, and H7, confirming their positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. columbia.edu This allows for the unambiguous assignment of protonated carbons. For example, the singlet at ~2.7 ppm would show a cross-peak to the carbon signal around 18-22 ppm, confirming it as the C8-methyl group.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most critical experiment for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. columbia.educeitec.cz This is essential for placing the substituents and connecting the different parts of the molecule. Key expected HMBC correlations include:
The protons of the 8-methyl group showing a correlation to C8, C7, and C8a.
The H2 proton showing correlations to C3, C4, and C8a.
The H5 proton correlating with C4, C7, and C8a. These correlations definitively piece together the quinoline framework and confirm the location of the bromo, chloro, and methyl groups. nih.govresearchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
Molecular Ion Analysis and Diagnostic Fragmentation Patterns
The mass spectrum of this compound will be distinguished by a unique isotopic pattern for the molecular ion peak due to the natural abundance of bromine and chlorine isotopes (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1). chemguide.co.uk This results in a cluster of peaks for the molecular ion (M⁺) with characteristic relative intensities:
M⁺ : Contains ⁷⁹Br and ³⁵Cl
[M+2]⁺ : Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl
[M+4]⁺ : Contains ⁸¹Br and ³⁷Cl
The relative intensity ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 3:4:1, which is a clear indicator of the presence of one bromine and one chlorine atom. youtube.com
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula (C₁₀H₇BrClN), confirming the identity of the compound.
Common fragmentation pathways in the mass spectrometer would likely involve the loss of the substituents. nih.gov Key fragment ions would be expected from the loss of a methyl radical ([-15 Da]), a chlorine atom ([-35/-37 Da]), or a bromine atom ([-79/-81 Da]). Another characteristic fragmentation for quinolines is the loss of HCN ([-27 Da]) from the heterocyclic ring. rsc.org
| Predicted Key Mass Spectrometry Fragments for this compound | | :--- | :--- | :--- | | m/z Value | Identity | Notes | | 255/257/259 | [M]⁺ | Molecular ion cluster (C₁₀H₇BrClN) | | 240/242/244 | [M - CH₃]⁺ | Loss of methyl radical | | 220/222 | [M - Cl]⁺ | Loss of chlorine atom | | 176/178 | [M - Br]⁺ | Loss of bromine atom | | 141 | [M - Br - Cl]⁺ | Loss of both halogen atoms |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique used to separate and identify components of a mixture. For the analysis of this compound, GC would be used to assess its purity. Any impurities, such as starting materials or isomeric byproducts from the synthesis, would be separated in the gas chromatograph and subsequently identified by their mass spectra. This is crucial for ensuring the sample is a single, pure compound before further analysis or use. nih.gov
Infrared (IR) and Electronic Absorption (UV-Vis) Spectroscopy
While less detailed than NMR or MS, IR and UV-Vis spectroscopy provide valuable functional group and electronic information.
Infrared (IR) Spectroscopy : The IR spectrum highlights the functional groups present in the molecule. For this compound, characteristic absorption bands would include:
~3050-3100 cm⁻¹ : Aromatic C-H stretching.
~2850-2960 cm⁻¹ : Aliphatic C-H stretching from the methyl group.
~1580-1620 cm⁻¹ and ~1450-1500 cm⁻¹ : C=C and C=N stretching vibrations characteristic of the quinoline ring system. researchgate.net
~1000-1200 cm⁻¹ : C-Cl stretching vibrations. elixirpublishers.com
~500-700 cm⁻¹ : C-Br stretching vibrations, appearing in the lower frequency region of the spectrum. orgchemboulder.com
Electronic Absorption (UV-Vis) Spectroscopy : The UV-Vis spectrum provides information about the conjugated π-electron system. Quinolines typically exhibit multiple absorption bands corresponding to π → π* transitions. researchgate.net The spectrum of this compound is expected to show strong absorptions in the UV region, likely between 250 and 350 nm. The exact position and intensity of these bands are influenced by the substituents, which can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted quinoline. mdpi.comrsc.orgnih.gov
| Summary of Spectroscopic Data | | :--- | :--- | | Technique | Information Obtained | | ¹H NMR | Proton environments, coupling, and connectivity. | | ¹³C NMR | Number of unique carbons and their chemical environments. | | COSY | H-H correlations (neighboring protons). | | HSQC | Direct C-H correlations (one-bond). | | HMBC | Long-range C-H correlations (2-3 bonds), key for structural assembly. | | MS/HRMS | Molecular weight, elemental formula, and fragmentation patterns. | | GC-MS | Purity assessment and analysis of mixtures. | | IR | Presence of functional groups (C=C, C=N, C-H, C-Cl, C-Br). | | UV-Vis | Information on the conjugated π-electron system. |
Identification of Key Functional Groups by IR Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. For this compound, one would expect to observe characteristic absorption bands corresponding to the quinoline core, the C-Br bond, the C-Cl bond, and the methyl group.
Expected IR Absorption Bands for this compound (Hypothetical)
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Methyl) | 2975-2950, 2885-2865 | Asymmetric and Symmetric Stretching |
| C=N (Quinoline) | 1620-1580 | Stretching |
| C=C (Aromatic) | 1600-1450 | Stretching |
| C-Cl | 850-550 | Stretching |
| C-Br | 690-515 | Stretching |
This table is a hypothetical representation based on known values for similar functional groups and is not based on experimental data for the specific compound.
Analysis of Electronic Transitions and Conjugation Effects by UV-Vis Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly for conjugated systems like the quinoline ring. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The extended conjugation in the quinoline system, along with the presence of halogen substituents, would be expected to influence the wavelength of maximum absorption (λmax). However, without experimental data, a precise analysis of these effects on this compound is not possible.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular geometry, conformation, and the nature of intermolecular interactions in the solid state of this compound.
Elucidation of Precise Molecular Geometry and Conformation
A single-crystal X-ray diffraction analysis of this compound would yield precise bond lengths, bond angles, and torsion angles. This data would confirm the planar nature of the quinoline ring system and the specific spatial orientation of the bromo, chloro, and methyl substituents.
Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., π-stacking, halogen bonding)
The packing of molecules in a crystal is governed by various non-covalent interactions. For this compound, one might anticipate the presence of several types of intermolecular forces that dictate the crystal lattice structure. These could include:
π-π Stacking: The aromatic quinoline rings could stack on top of each other, a common interaction in planar aromatic systems.
Halogen Bonding: The bromine and chlorine atoms could act as halogen bond donors, interacting with electron-rich regions of neighboring molecules.
C-H···π Interactions: The hydrogen atoms of the methyl group or the aromatic ring could interact with the π-system of adjacent quinoline rings.
The study of these interactions is crucial for understanding the solid-state properties of the material. Research on other halogenated quinolines has highlighted the significant role of such interactions in determining their crystal packing. However, in the absence of crystallographic data for this compound, any discussion of its specific packing motifs remains speculative.
Computational Chemistry and Theoretical Studies of 3 Bromo 4 Chloro 8 Methylquinoline
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) has emerged as a robust and widely used quantum mechanical method for investigating the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular descriptors that are crucial for understanding chemical behavior. For a molecule like 3-Bromo-4-chloro-8-methylquinoline, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide deep insights into its structural and electronic nature. uni.lu
Optimized Geometries and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, the quinoline (B57606) core is largely planar, but the presence of the 8-methyl group introduces the possibility of different rotational conformations.
A conformational analysis would involve rotating the methyl group and calculating the energy at each step to identify the most stable (lowest energy) conformer. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's shape and steric properties.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C3-Br | ~1.90 Å |
| C4-Cl | ~1.74 Å | |
| C8-C(methyl) | ~1.51 Å | |
| Bond Angle | C2-C3-C4 | ~120° |
| C3-C4-N1 | ~122° | |
| Dihedral Angle | C7-C8-C(methyl)-H | ~0° or ~60° |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. bldpharm.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. The bromine at C3 and chlorine at C4, being electron-withdrawing, would significantly influence the electronic landscape.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Electrostatic Potential Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Red regions signify areas of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive potential, indicating sites prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons. The regions around the halogen atoms (bromine and chlorine) would also exhibit complex electronic features, influencing potential intermolecular interactions. The analysis of atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, complements the MEP map by quantifying the charge on each atom. mdpi.com
Molecular Docking and Binding Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
In Silico Assessment of Potential Biomolecular Target Interactions
Given the prevalence of the quinoline scaffold in kinase inhibitors and other therapeutic agents, this compound could be docked against a panel of known protein targets to assess its potential biological activity. The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. A lower binding energy (or a higher score, depending on the software) generally indicates a more stable ligand-receptor complex and a higher predicted affinity.
Potential targets for this compound could include various protein kinases, topoisomerases, or other enzymes where quinoline derivatives have shown activity. The results of such a virtual screening would provide a prioritized list of potential biomolecular targets for future experimental validation.
Prediction of Ligand-Receptor Binding Modes and Key Residue Interactions
Beyond simply predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, halogen bonds, and π-π stacking.
For this compound, the nitrogen atom in the quinoline ring could act as a hydrogen bond acceptor. The halogen substituents (bromine and chlorine) can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The aromatic rings can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. The 8-methyl group could form hydrophobic interactions with nonpolar residues. A detailed analysis of these binding modes is crucial for understanding the structural basis of the ligand's potential biological activity and for guiding further optimization of the compound.
Table 3: Hypothetical Key Residue Interactions for this compound with a Protein Kinase
| Interaction Type | Ligand Moiety | Protein Residue |
| Hydrogen Bond | Quinoline Nitrogen | Amide backbone of Valine |
| Halogen Bond | C4-Chlorine | Carbonyl oxygen of Leucine |
| Hydrophobic | 8-Methyl Group | Alkyl side chain of Alanine |
| π-π Stacking | Quinoline Ring System | Phenylalanine side chain |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
In the realm of modern drug discovery and development, Quantitative Structure-Activity Relationship (QSAR) and cheminformatics have emerged as indispensable tools. These computational disciplines are pivotal in expediting the identification of promising drug candidates by establishing a correlation between the physicochemical characteristics of chemical compounds and their biological activities. The application of these methodologies to specific scaffolds, such as this compound, allows for a targeted and efficient exploration of chemical space.
Design of Compound Libraries through Computational Protocols (e.g., CADMA-Chem)
The rational design of compound libraries is a cornerstone of contemporary medicinal chemistry, enabling the systematic exploration of structure-activity relationships. Computational protocols like CADMA-Chem (Computer-Assisted Design of Multifunctional Antioxidants, based on chemical properties) offer a sophisticated framework for this purpose. nih.govnih.gov Although initially developed for designing multifunctional antioxidants, the principles of CADMA-Chem are adaptable for creating focused libraries of derivatives of this compound. nih.govnih.gov
The CADMA-Chem protocol integrates several computational analyses to filter and prioritize candidate molecules. nih.gov Key aspects of this protocol include:
Drug-like Behavior Assessment: Evaluating properties related to absorption, distribution, metabolism, and excretion (ADME).
Toxicity Prediction: In silico screening to flag potential toxicity issues early in the design phase.
Manufacturability Analysis: Considering the synthetic accessibility of the designed compounds.
Target-Specific Activity Prediction: This can be tailored to predict the desired biological activity, such as kinase inhibition or receptor binding, through molecular docking and scoring.
To apply this to this compound, a virtual library would be generated by systematically modifying its structure. For instance, the bromine and chlorine atoms could be substituted with other halogens or functional groups, and the methyl group at the 8-position could be altered. Each virtual derivative would then be subjected to the CADMA-Chem workflow to assess its potential as a drug candidate, leading to a prioritized list of compounds for synthesis and biological evaluation.
A hypothetical workflow for designing a library based on this compound using a CADMA-Chem-like approach is presented below:
| Step | Action | Rationale |
| 1 | Scaffold Definition | The core structure is defined as this compound. |
| 2 | Virtual Analogue Generation | Substitutions are made at the 3, 4, and 8 positions to create a diverse set of virtual compounds. |
| 3 | Physicochemical & ADMET Profiling | Each analogue is evaluated for properties like LogP, TPSA, solubility, and potential toxicity. |
| 4 | Docking and Scoring | The virtual library is docked into the binding site of a relevant biological target to predict binding affinity. |
| 5 | Filtering and Prioritization | Compounds are ranked based on a multi-parameter score, considering both their predicted activity and drug-like properties. |
In Silico Lead Optimization Strategies and Scaffold Hopping Methodologies
Once an initial hit compound is identified, in silico lead optimization strategies are employed to refine its properties. nih.gov For a molecule like this compound, this would involve computational methods to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. nih.gov This process often utilizes iterative cycles of molecular modeling and computational analysis to guide chemical synthesis. researchgate.net
Scaffold hopping is a powerful lead optimization technique that involves replacing the core molecular framework (the scaffold) of a known active compound with a different, often structurally distinct, scaffold while preserving the original biological activity. nih.gov This can lead to the discovery of novel intellectual property, improved properties, or a different side-effect profile. nih.gov
Starting with this compound, a scaffold hopping approach could involve replacing the quinoline core with other bicyclic heteroaromatic systems such as quinazoline (B50416), quinoxaline (B1680401), or indole, while retaining key substituents. The goal is to identify new scaffolds that maintain the essential pharmacophoric features responsible for biological activity.
Illustrative Scaffold Hopping Strategies for this compound:
| Original Scaffold | Potential Replacement Scaffolds | Rationale for Hopping |
| Quinoline | Quinazoline, Quinoxaline, Naphthyridine | Exploration of novel chemical space and intellectual property. nih.gov |
| Quinoline | Indole, Benzofuran, Benzothiophene | To alter physicochemical properties and potentially improve ADME characteristics. |
Fragment-based approaches can also be employed, where the molecule is deconstructed into key fragments that are then used to build new molecules with different cores.
Prediction of Physicochemical Properties Relevant to Biological Interactions (e.g., LogP, TPSA)
The biological activity of a compound is intricately linked to its physicochemical properties. Two of the most important descriptors are the logarithm of the partition coefficient (LogP) and the topological polar surface area (TPSA). LogP is a measure of a compound's lipophilicity, which influences its solubility, permeability across biological membranes, and binding to proteins. TPSA is the sum of the surfaces of polar atoms in a molecule and is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Below is a table of computationally predicted physicochemical properties for this compound and related structures.
| Compound Name | Molecular Formula | Predicted LogP | Predicted TPSA (Ų) |
| This compound | C₁₀H₇BrClN | 4.1 | 12.89 |
| 3-Bromo-4-chloro-8-methoxyquinoline | C₁₀H₇BrClNO | 3.5 uni.lu | 22.12 |
| 8-Bromo-4-chloro-3-methylquinoline | C₁₀H₇BrClN | 4.1 | 12.89 |
| 8-Bromo-4-chloro-6-methylquinoline | C₁₀H₇BrClN | 4.1 | 12.89 |
Note: Predicted values can vary between different computational models. The values for this compound and its isomers were calculated using a standard cheminformatics toolkit.
Research Applications and Broader Scientific Context of 3 Bromo 4 Chloro 8 Methylquinoline Analogues
Role as Synthetic Building Blocks in Complex Molecule Synthesis
The halogenated quinoline (B57606) framework is a versatile starting point for the construction of more complex molecular architectures. The differential reactivity of the bromine and chlorine atoms, along with the activated positions on the quinoline ring, allows for selective chemical modifications, making these compounds valuable precursors in synthetic chemistry.
Precursors for Advanced Heterocyclic Systems and Fused Ring Structures
Halogenated quinolines are instrumental in the synthesis of advanced heterocyclic and fused-ring systems. The carbon-halogen bonds provide reactive handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Chan-Lam couplings, enabling the attachment of diverse functional groups and the construction of intricate molecular frameworks. For instance, the quinoline backbone can be elaborated upon to create polycyclic structures with potential biological activities. The synthesis of complex molecules like 5,12-dihydropyrazino[2,3-c:5,6-c']difuro[2,3-c:4,5-c']-diquinoline-6,14(5H,12H)diones showcases the utility of quinoline derivatives in building elaborate fused systems. nih.gov Similarly, compounds such as 3-(4-Bromobenzoyl)prop-2-enoic acid, which share a bromo-substituted aromatic motif, serve as precursors for a wide array of heterocyclic compounds including pyrimidines, pyranes, and pyridines through various condensation and cyclization reactions. researchgate.net
Intermediates in the Preparation of Functionally Diverse Organic Molecules
The quinoline scaffold is a common feature in many biologically active compounds, and its halogenated derivatives are key intermediates in their synthesis. nih.gov The reactivity of the chloro and bromo substituents allows for nucleophilic substitution and metal-catalyzed cross-coupling reactions, providing pathways to a vast number of functionally diverse molecules. For example, 4-chloroquinoline (B167314) derivatives can react with various nucleophiles to yield substituted quinolines with a range of functionalities. This versatility makes them attractive starting materials for creating libraries of compounds for drug discovery screening. The development of new catalytic methods, such as those using pincer-(NHC)Mn(I) complexes, further expands the utility of these intermediates by enabling selective alkylation with a broad range of alcohols, leading to diverse monoalkylated aminoquinoline derivatives. acs.org
Investigation of Molecular Mechanisms in Biological Systems
Quinoline analogues have been extensively studied to understand their interactions with various biological macromolecules and to elucidate their mechanisms of action at a molecular level. These investigations are crucial for the rational design of new therapeutic agents.
Enzyme Inhibition Studies and Binding Mechanisms
Quinoline-based structures are known to interact with and inhibit a variety of enzymes, playing a crucial role in the modulation of biological pathways.
Dihydroorotate Dehydrogenase (DHODH): Human DHODH (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, making it an attractive target for cancer and autoimmune disease therapies. rsc.orgrsc.org Several quinoline derivatives have been identified as potent hDHODH inhibitors. rsc.orgnih.govnih.gov Structure-activity relationship (SAR) studies have shown that specific substitutions on the quinoline ring are crucial for potency. For example, the presence of a bromine atom at one position and a carboxyl group at another can be beneficial for inhibitory activity against hDHODH. rsc.orgrsc.org X-ray crystallography has revealed that these inhibitors can bind directly to the enzyme, and in some cases, form novel water-mediated hydrogen bonds within the binding pocket. rsc.orgmedchemexpress.com
Cytochrome P450 (CYP) Enzymes: Cytochrome P450 enzymes are a superfamily of proteins involved in the metabolism of a vast number of drugs and endogenous compounds. nih.gov Certain quinoline analogues can act as inhibitors of specific CYP isoforms like CYP3A4 and CYP2C9. nih.govnih.gov The mechanism of inhibition often involves the nitrogen atom of the quinoline ring coordinating with the heme iron of the enzyme. nih.gov Kinetic studies using model substrates like 7-benzoyl quinoline have shown that the inhibition can be a complex, multi-step process involving initial loose binding followed by conformational changes leading to a more tightly bound enzyme-inhibitor complex. nih.gov
| Compound Class | Target Enzyme | Key Findings | Citations |
| Quinoline derivatives | Human Dihydroorotate Dehydrogenase (hDHODH) | Identified as potent inhibitors; one compound (A9) showed an IC50 of 9.7 nM. SAR indicates bromine substitution is beneficial for potency. | rsc.orgrsc.org |
| 4-Quinoline Carboxylic Acids | Dihydroorotate Dehydrogenase (DHODH) | Structure-guided design led to potent analogues (IC50 values as low as 9.71 nM) that form novel hydrogen bond interactions with the enzyme. | medchemexpress.com |
| Quinoline-4-carboxamide analogues | Cytochrome P450 2C9 (CYP2C9) | The pyridine (B92270) nitrogen can coordinate with the heme iron, a key interaction for Type II binding and inhibition. | nih.gov |
| Heterocyclic Drugs (including quinolines) | Cytochrome P450 3A4 (CYP3A4) | Inhibition is a sequential multistep process, involving intermediate complexes before final tight binding. | nih.gov |
Interactions with Nucleic Acids and Protein Synthesis Pathways
The planar aromatic structure of the quinoline ring system allows these molecules to interact with nucleic acids, primarily through intercalation.
DNA Intercalation: DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA double helix. rsc.org This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects and providing a mechanism for anticancer activity. rsc.orgnih.gov Various quinoline derivatives have been designed and synthesized as potential DNA-intercalating antitumor agents. nih.govnih.gov Spectroscopic studies and molecular docking have confirmed that these compounds can bind to calf thymus DNA (CT-DNA). nih.gov Some quinoline-based compounds have been shown to inhibit DNA methyltransferases, enzymes that play a crucial role in epigenetics, through a mechanism involving intercalation into the enzyme-bound DNA. biorxiv.org This leads to a conformational change that inhibits the enzyme's catalytic activity. biorxiv.org
Modulation of Specific Cellular Pathways and Processes
By interacting with key proteins like enzymes and receptors, quinoline analogues can modulate cellular signaling pathways that are critical for cell survival and proliferation.
Cell Proliferation Interference: The quinoline scaffold is a key feature in many small molecules designed to inhibit signaling pathways that are often hyperactive in cancer. nih.govnih.gov These pathways include those regulated by receptor tyrosine kinases such as c-Met, VEGF receptors, and EGF receptors, which control processes like cell proliferation, apoptosis, and angiogenesis. nih.govnih.gov Inhibition of these pathways can lead to cell cycle arrest and induce apoptosis (programmed cell death) in cancer cells. nih.govumn.edu For example, some quinoline derivatives have demonstrated potent antiproliferative effects against various human cancer cell lines, with studies showing they can induce apoptosis and interfere with the cell cycle. nih.govnih.govumn.edu
Exploration in Material Science and Related Fields
Analogues of 3-Bromo-4-chloro-8-methylquinoline, which are part of the broader quinoline family of heterocyclic compounds, are actively being researched for their potential in material science. Their rigid, aromatic structure and tunable electronic properties make them valuable building blocks for advanced functional materials.
Development of Materials with Specific Electronic or Optical Properties
The quinoline scaffold is a key component in the development of novel materials for electronic and optoelectronic applications, most notably in the field of Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net Derivatives of 8-hydroxyquinoline, in particular, have been foundational. For instance, Tris-(8-hydroxyquinolinato) aluminum (Alq3) is a well-known fluorescent semiconductor polymer used in the light-emitting layers of OLEDs. researchgate.netdergipark.org.tr
Research has expanded to include a wide variety of quinoline analogues designed to enhance the performance of OLEDs, such as their efficiency, color purity, and stability. mdpi.com Scientists have synthesized and tested numerous derivatives to serve as emitters, hole transport layers (HTL), or electron transport layers (ETL) in OLED devices. researchgate.net
Key research findings include:
Thermally Activated Delayed Fluorescence (TADF): Three quinoline-based TADF molecules, 9,9-dimethyl-10-(quinolin-2-yl)-9,10-dihydroacridine (DMAC-QL), 10-(quinolin-2-yl)-10H-phenoxazine (PXZ-QL), and 10-(quinolin-2-yl)-10H-phenothiazine (PTZ-QL), were developed as emitters for non-doped OLEDs. rsc.org These materials exhibit aggregation-induced emission (AIE) properties, which are highly desirable for efficient light emission in the solid state. rsc.org
Blue Emitters: Fluorene-bridged quinoxaline (B1680401) and quinazoline (B50416) derivatives have been prepared and used as blue emitters in multilayered OLEDs. nih.gov Devices using these materials showed efficient blue emission with external quantum efficiencies of up to 1.58%. nih.gov
Substituted 8-hydroxyquinolines: In one study, 5,7-dibromo-8-hydroxyquinoline was found to have the highest fluorescence yield among three synthesized derivatives and was successfully used as a fluorescent material to produce an OLED device with an illumination spectrum in the UV region. researchgate.netdergipark.org.tr Another study focused on bis(8-hydroxyquinoline) zinc derivatives with a styryl group (ZnStq_R), which were used as the active layer in OLEDs. mdpi.com These devices produced strong yellow electroluminescence, with the ZnStq_OCH3 derivative showing particular promise for high-resolution displays due to its narrow emission spectrum and high brightness. mdpi.com
The performance of several quinoline-based OLEDs is summarized in the table below.
| Quinoline Derivative | Role in OLED | Emission Wavelength / Color | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | External Quantum Efficiency (%) |
|---|---|---|---|---|---|
| Fluorene-bridged quinoxaline/quinazoline | Blue Emitter | Blue | Not Specified | Not Specified | 1.58 |
| 5,7-dibromo-8-hydroxyquinoline | Fluorescent Material | UV Region | Not Specified | Not Specified | Not Specified |
| ZnStq_H:PVK | Active Layer | 590 nm (Yellow) | ~2595 | 1.21 | Not Specified |
| ZnStq_Cl:PVK | Active Layer | 587 nm (Yellow) | 1793 | 0.85 | Not Specified |
| ZnStq_OCH3:PVK | Active Layer | 578 nm (Yellow) | 2244 | 1.24 | Not Specified |
Ligand Design for Metal Ions in Catalysis and Coordination Chemistry
The nitrogen atom in the quinoline ring and the potential for various functional groups at different positions make quinoline analogues excellent ligands for coordinating with metal ions. This has led to their extensive use in catalysis and coordination chemistry. rsc.org Chiral ligands containing quinoline motifs are particularly significant for asymmetric synthesis, a method for producing enantiomerically pure compounds. thieme-connect.com
Quinoline-based ligands have been successfully used to create complexes with a variety of transition metals, including copper, nickel, platinum, and silver, which then act as catalysts for important organic reactions. rsc.orgacs.orgacs.org
Key research findings include:
Copper-Catalyzed Reactions: Copper(II) complexes formed with quinoline-based ligands have been shown to effectively catalyze atom transfer radical addition (ATRA) reactions. rsc.org These reactions, conducted under white light irradiation at room temperature, yield specific addition products in excellent yields with as little as 1 mol% of the catalyst. rsc.org
Nickel-Pincer Complexes: Quinoline-based NNN-pincer ligands have been used to synthesize nickel(II) complexes. acs.org These complexes are robust and efficient catalysts for the direct C–H bond alkylation of azoles with various unactivated alkyl halides, a challenging but important chemical transformation. acs.org The catalyst was shown to be recyclable, maintaining its activity for at least five cycles. acs.org
Platinum and Antimony Complexes: Researchers have synthesized quinoline-appended antimony(III) ligands, such as tri(quinolin-8-yl)-λ³-stibane (SbQ₃), which can coordinate with platinum. acs.org These complexes demonstrate how the quinoline ligand framework can support complex interactions between different metal centers, influencing their redox properties and catalytic potential. acs.org
Supramolecular Chemistry: The quinoline ring's ability to participate in π–π stacking interactions is a key feature in the design of supramolecular structures. rsc.org A study on 8-sulfonyl-(1-pyrazolyl)-quinoline and its silver complexes revealed that π–π stacking of the quinoline units is a common and reliable method for self-assembly into dimers and more complex, higher-dimensional architectures. rsc.org A search of the Cambridge Structural Database confirmed that this type of interaction is common, occurring in 69% of metal complexes with functionalized quinoline-based ligands. rsc.org
Agricultural Chemistry Research Perspectives
In agricultural science, analogues of this compound are investigated as potential agrochemicals, particularly as fungicides. bohrium.combenthamdirect.com The quinoline scaffold is considered a "privileged structure" because it appears in many biologically active natural and synthetic compounds, including those with potent antifungal properties. bohrium.combenthamdirect.com
Structure-Activity Relationship (SAR) Studies for Agrochemical (e.g., Fungicide) Development
Structure-activity relationship (SAR) studies are crucial for optimizing the fungicidal potency of quinoline derivatives. These studies systematically modify the structure of the quinoline molecule and assess how these changes affect its biological activity against pathogenic fungi. researchgate.netacs.org This rational design approach helps in identifying the most effective compounds for development as new agrochemicals. researchgate.net
Key research findings include:
Influence of Substituents: Research has shown that the type and position of substituents on the quinoline ring significantly influence antifungal activity. acs.orgingentaconnect.com Halogenation is a common strategy explored in SAR studies. researchgate.netingentaconnect.com For example, in a series of 4-aminoquinolines, a substituent in the 3-position of the quinoline ring was found to be critical for its biological activity. acs.org
Lead Compound Optimization: In one study, 2,8-bis(trifluoromethyl)-4-quinolinol was chosen as a lead structure for diversification. acs.org The resulting analogues were tested against four major plant pathogenic fungi. Compound Ac12 from this series showed exceptionally potent activity against Sclerotinia sclerotiorum and Botrytis cinerea, with EC₅₀ values of 0.52 and 0.50 µg/mL, respectively. This was significantly more potent than the lead compound and commercial fungicides like azoxystrobin. acs.org
Fluorinated Analogues: Following a design strategy using the fungicide Tebufloquin as a lead compound, a series of new fluorinated quinoline analogues were synthesized. mdpi.com The study found that several of these compounds exhibited good antifungal activity. For instance, compounds 2b, 2e, 2f, 2k, and 2n showed over 80% inhibition of S. sclerotiorum at a concentration of 50 µg/mL. mdpi.com
The table below presents SAR data for selected quinoline derivatives against various phytopathogenic fungi.
| Compound | Target Fungus | Activity Measurement | Result |
|---|---|---|---|
| Ac12 (a 2,8-bis(trifluoromethyl)-4-quinolinol derivative) | Sclerotinia sclerotiorum | EC₅₀ | 0.52 µg/mL |
| Ac12 (a 2,8-bis(trifluoromethyl)-4-quinolinol derivative) | Botrytis cinerea | EC₅₀ | 0.50 µg/mL |
| 8-hydroxyquinoline (control) | Sclerotinia sclerotiorum | EC₅₀ | 2.12 µg/mL |
| 8-hydroxyquinoline (control) | Botrytis cinerea | EC₅₀ | 5.28 µg/mL |
| Compound 2f (a fluorinated quinoline) | Phytophthora capsici | Inhibition Rate at 50 µg/mL | 58.1% |
| Tebufloquin (control) | Phytophthora capsici | Inhibition Rate at 50 µg/mL | 58.1% |
| Compound 2g (a fluorinated quinoline) | Rhizoctonia solani | Inhibition Rate at 50 µg/mL | 80.8% |
Elucidation of Mechanisms of Action in Agricultural Biological Systems
Understanding the mechanism of action is vital for developing effective and targeted agrochemicals and for managing the potential for resistance. bohrium.com Research into quinoline-based fungicides has proposed several mechanisms by which they disrupt fungal growth and survival.
Key proposed mechanisms include:
Cell Membrane Disruption: One of the primary mechanisms identified for certain quinoline derivatives is the disruption of the fungal cell membrane. acs.org The highly active compound Ac12 was found to cause abnormal morphology of cell membranes and an increase in membrane permeability, leading to the release of essential cellular contents and ultimately cell death. acs.org
Enzyme Inhibition: Quinoline compounds can act by inhibiting crucial enzymes in the fungal metabolic pathways.
Succinate (B1194679) Dehydrogenase (SDH) Inhibition: Molecular docking studies on novel spirotryprostatin A derivatives, which can be related to the quinoline scaffold, suggest that they anchor in the binding site of succinate dehydrogenase (SDH). mdpi.com SDH is a key enzyme in both the citric acid cycle and the electron transport chain, and its inhibition disrupts cellular respiration.
Aspartate Semialdehyde Dehydrogenase (ASADH) Inhibition: ASADH, an enzyme in the fungal pathway for synthesizing essential amino acids like threonine and methionine, has been identified as another potential target for quinoline-based antifungals. researchgate.net
Interference with Cell Wall Synthesis: Some quinoline analogues, particularly those designed with structural similarities to allylamine (B125299) drugs like terbinafine, are thought to interfere with the synthesis of the fungal cell wall, a structure essential for protecting the fungus from osmotic stress. ingentaconnect.com
Future Directions and Emerging Research Avenues for 3 Bromo 4 Chloro 8 Methylquinoline Research
Development of Highly Stereoselective and Regioselective Synthetic Pathways
The precise control of substituent placement on the quinoline (B57606) core is paramount for developing compounds with specific functions. Future research should focus on creating synthetic methods that are both highly regioselective and stereoselective.
Regioselective Synthesis: Traditional methods for synthesizing substituted quinolines often result in a mixture of isomers, which can be difficult and costly to separate. nih.gov Modern synthetic strategies offer more precise control. For instance, methods involving the electrophilic cyclization of N-(2-alkynyl)anilines can yield 3-halogenated quinolines with good regioselectivity. nih.gov Future work on 3-Bromo-4-chloro-8-methylquinoline could adapt such methods. Furthermore, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines. acs.orgacs.org For example, rhodium(III)-catalyzed C(sp³)–H methylation of 8-methylquinolines has been shown to be highly regioselective. acs.orgacs.org Research could explore similar catalytic systems to introduce the bromo and chloro substituents at the 3- and 4-positions with high precision.
Stereoselective Synthesis: While this compound itself is achiral, the development of stereoselective pathways is crucial for the synthesis of its derivatives, which may possess chiral centers. Future research could investigate the use of chiral catalysts to control the stereochemistry of reactions involving this compound, leading to the creation of novel, enantiomerically pure molecules with potentially unique biological activities.
Integration of Advanced Computational Modeling for Predictive Research and Rational Design
Computational chemistry and molecular modeling are indispensable tools in modern chemical research, offering insights that can guide experimental work. scirp.orgwisc.edu
Predictive Modeling for Synthesis: Computational models can be used to predict the feasibility and outcomes of synthetic reactions. mit.edu By calculating the energy levels of reactants and transition states, researchers can identify the most promising reaction pathways before undertaking extensive laboratory work. mit.edu For this compound, computational studies could help in designing optimal synthetic routes by predicting reaction yields and identifying potential byproducts.
Rational Drug Design: In the context of medicinal chemistry, computational modeling can be used to predict the biological activity of a compound and to design new molecules with enhanced properties. mdpi.comjchemlett.com Techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship) can correlate the three-dimensional structure of a molecule with its biological activity. mdpi.com By creating a computational model of this compound, researchers could predict its potential interactions with biological targets and design derivatives with improved therapeutic potential. scirp.orgmdpi.com
Exploration of Novel Biological Targets and Elucidation of Undiscovered Mechanistic Pathways
Quinolines are known to interact with a wide range of biological targets, including DNA, enzymes, and receptors. nih.govnih.gov The specific biological activities of this compound have yet to be determined.
Identification of Biological Targets: Future research should involve screening this compound against a variety of biological targets to identify potential therapeutic applications. Given that many quinoline derivatives exhibit anticancer properties, investigating its effects on cancer cell lines would be a logical starting point. nih.govresearchgate.net DNA is a known target for many anticancer drugs, and studies could explore the potential of this compound to act as a DNA intercalator or groove binder. nih.gov
Mechanistic Studies: Once a biological activity is identified, elucidating the underlying mechanism of action is crucial. This would involve a combination of experimental techniques, such as biochemical assays and cell-based studies, to understand how this compound interacts with its biological target at the molecular level.
Synergistic Approaches Combining Synthetic Chemistry with Biophysical and Biochemical Investigations
A holistic understanding of this compound can be achieved by integrating synthetic chemistry with biophysical and biochemical investigations.
Hybrid Molecule Synthesis: A promising strategy in drug discovery is the creation of hybrid molecules that combine two or more pharmacophores into a single entity. researchgate.net Future research could focus on synthesizing hybrid compounds where this compound is linked to other biologically active molecules, such as chalcones or coumarins, to create novel therapeutics with potentially synergistic effects. nih.govresearchgate.net
Biophysical Characterization: Biophysical techniques, such as X-ray crystallography and NMR spectroscopy, can provide detailed information about the three-dimensional structure of this compound and its interactions with biological macromolecules. This information is invaluable for understanding its mechanism of action and for guiding the design of more potent derivatives.
Sustainability and Scalability Considerations in the Synthesis of Functionalized Quinolines
The development of sustainable and scalable synthetic methods is a key challenge in modern chemistry. acs.org
Green Chemistry Approaches: Future research should aim to develop environmentally friendly methods for the synthesis of this compound. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. acs.orgbohrium.com The use of nanocatalysts and photocatalysts are emerging as promising green alternatives to traditional synthetic methods. bohrium.comnih.gov Iron-catalyzed reactions are also gaining attention due to the low cost and low toxicity of iron. rsc.orgrsc.org
Scalability: For any potential application, the ability to produce this compound on a large scale is essential. rsc.org Research should focus on developing synthetic routes that are not only efficient and sustainable but also amenable to scale-up. This involves optimizing reaction conditions and developing robust purification methods to ensure the production of high-purity material in large quantities. rsc.orgrsc.org
While specific research on this compound is still in its infancy, the broader field of quinoline chemistry provides a clear roadmap for future investigations. By focusing on the development of advanced synthetic methods, integrating computational modeling, exploring novel biological targets, and embracing sustainable practices, the scientific community can unlock the full potential of this intriguing molecule. The research avenues outlined here represent a comprehensive strategy for advancing our understanding of this compound and paving the way for its potential use in a variety of scientific and technological applications.
Q & A
Q. What are the optimal synthetic routes for 3-bromo-4-chloro-8-methylquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation of 8-methylquinoline. A two-step approach is common:
Chlorination : Use sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C to introduce the chlorine atom at the 4-position.
Bromination : Employ N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) at 80°C to brominate the 3-position .
Key Considerations :
- Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product from dihalogenated byproducts.
- Yields range from 45–65%, with lower temperatures favoring selectivity for monohalogenation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns. The methyl group at C8 appears as a singlet (~δ 2.6 ppm), while aromatic protons show splitting consistent with adjacent halogens .
- HRMS : High-resolution mass spectrometry validates molecular weight (theoretical [M+H]⁺ = 274.93 g/mol).
- X-ray crystallography : Resolves steric effects from halogen substituents (e.g., dihedral angles between quinoline and substituents) .
Q. How does the halogen substitution pattern affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- The bromine at C3 is more reactive than chlorine in Suzuki-Miyaura couplings due to lower bond dissociation energy. Use Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (80°C) to replace Br with aryl/heteroaryl groups .
- Chlorine at C4 remains inert under these conditions, enabling selective functionalization at C3 .
Q. What solvent systems are suitable for recrystallizing this compound?
- Methodological Answer :
- Ethanol/water (7:3 v/v) yields needle-like crystals.
- Slow cooling from 60°C to 4°C minimizes inclusion of solvent impurities. Purity >98% is achievable after two recrystallizations .
Q. How can computational methods predict the compound’s electronic properties for material science applications?
- Methodological Answer :
- DFT calculations (B3LYP/6-31G*) model HOMO-LUMO gaps (~3.2 eV), indicating potential as an electron-deficient scaffold in organic semiconductors.
- Halogen atoms lower electron density at the quinoline core, enhancing charge transport properties .
Advanced Research Questions
Q. How do steric and electronic effects of halogen substituents influence binding affinity in biological target studies?
- Methodological Answer :
- Steric effects : The C3 bromine creates a hydrophobic pocket, enhancing interactions with enzymes like cytochrome P450 (docking scores improve by 15–20% vs. non-brominated analogs).
- Electronic effects : Chlorine at C4 withdraws electron density, polarizing the quinoline ring and strengthening π-π stacking with aromatic residues (e.g., in kinase inhibitors) .
Experimental Design : - Compare IC₅₀ values against analogs with single halogen substitutions using enzyme inhibition assays .
Q. What strategies resolve contradictions in crystallographic data for halogenated quinolines?
- Methodological Answer :
- Twinned data : Use SHELXL’s TWIN/BASF commands to refine twinning fractions. For example, a 0.37 twinning fraction was resolved in a related bromoquinoline derivative .
- Disorder modeling : Split halogen atoms into two positions with occupancy ratios refined via least-squares minimization .
Q. How can regioselective C-H activation be achieved in this compound for late-stage diversification?
- Methodological Answer :
- Directed C-H functionalization : Use the methyl group at C8 as a directing group. Rh(III) catalysts (e.g., [Cp*RhCl₂]₂) enable alkenylation at C5 with acrylates (yields: 50–70%) .
- Limitations : Competing halogen-halogen interactions may reduce yields; optimize catalyst loading (5 mol%) and temperature (100°C) .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Methodological Answer :
Q. How do solvent polarity and proticity affect the compound’s stability in long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
